molecular formula C10H9Cl2NO2 B15222741 Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate

Cat. No.: B15222741
M. Wt: 246.09 g/mol
InChI Key: AOEILHBKVFXHDV-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a 2,4-dichlorophenyl group attached to a propanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and an appropriate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The 2,4-dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
  • Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate
  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanamide

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate

InChI

InChI=1S/C10H9Cl2NO2/c1-15-10(13)5-9(14)7-3-2-6(11)4-8(7)12/h2-4,13H,5H2,1H3

InChI Key

AOEILHBKVFXHDV-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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